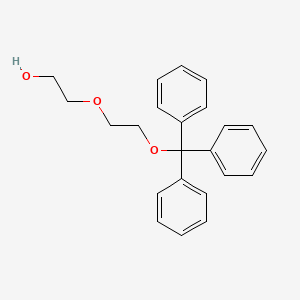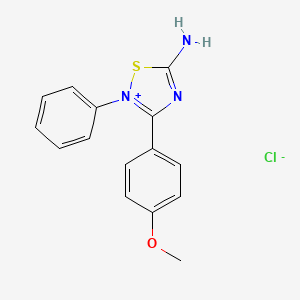
SR31527 (塩化物)
概要
説明
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用機序
Target of Action
SR31527 (chloride), also known as SR31527 or 5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride, is a potent inhibitor of KIFC1 . KIFC1, also known as kinesin-14a, is a molecular motor protein that plays a crucial role in mitosis .
Mode of Action
SR31527 (chloride) binds directly to KIFC1 with a Kd value of 25.4 nM . It inhibits the microtubule-stimulated KIFC1 ATPase activity . This interaction with KIFC1 results in the inhibition of KIFC1’s function, which is essential for the formation of bipolar spindles during cell division .
Biochemical Pathways
The primary biochemical pathway affected by SR31527 (chloride) is the cell cycle, specifically the mitotic phase. By inhibiting KIFC1, SR31527 (chloride) disrupts the formation of bipolar spindles, a critical step in mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that
生化学分析
Biochemical Properties
SR31527 (chloride) has been shown to bind directly to KIFC1 with a Kd value of 25.4 nM . This interaction inhibits the microtubule-stimulated KIFC1 ATPase activity, with an IC50 value of 6.6 µM .
Cellular Effects
SR31527 (chloride) has been found to induce multiple spindle formation in MDA-MB-231, BT549, and MDA-MB-435s cells when applied at a concentration of 50 µM for 24 hours . Additionally, SR31527 (chloride) decreases the cell viability and colony formation of breast cancer cells when applied at concentrations ranging from 0-100 µM over 96 hours to 10-12 days .
Molecular Mechanism
The molecular mechanism of SR31527 (chloride) involves its binding to KIFC1, which leads to the inhibition of the microtubule-stimulated KIFC1 ATPase activity . This results in the induction of multiple spindle formation in certain cells .
Temporal Effects in Laboratory Settings
Over time, SR31527 (chloride) has been observed to decrease the cell viability and colony formation of breast cancer cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiadiazole compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride stands out due to its unique combination of functional groups and its specific biological activities.
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJBEEIZARNJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


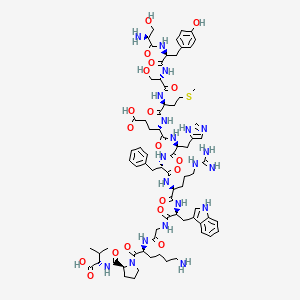
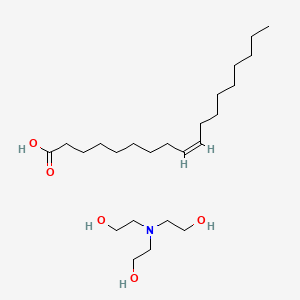
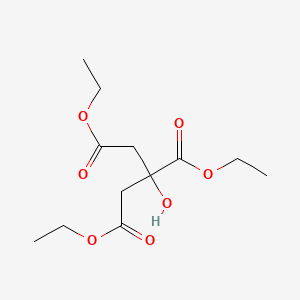
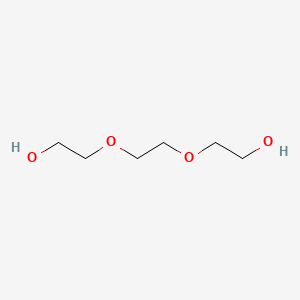
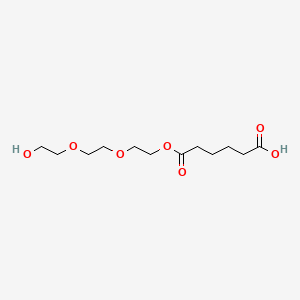
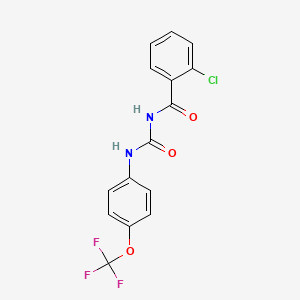
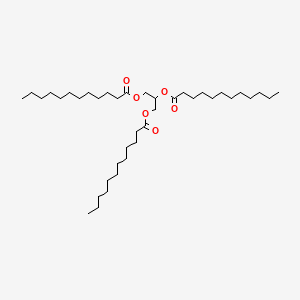
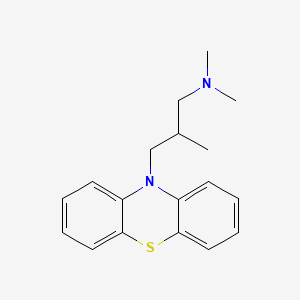
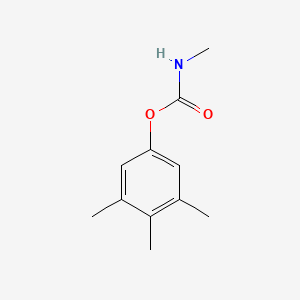


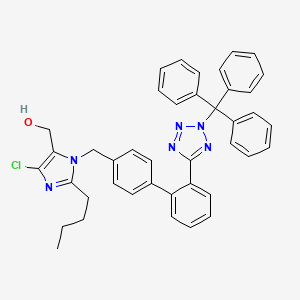
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)
